molecular formula C9H9BrF2 B2784779 4-Bromo-2-(difluoromethyl)-1-ethylbenzene CAS No. 2248372-12-3

4-Bromo-2-(difluoromethyl)-1-ethylbenzene

Cat. No. B2784779
CAS RN: 2248372-12-3
M. Wt: 235.072
InChI Key: UZKGFSLZSJMIFE-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-ethylbenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 4-bromo-2-(difluoromethyl)ethylbenzene or 1-ethyl-4-bromo-2-(difluoromethyl)benzene. It has a molecular formula of C9H9BrF2 and a molecular weight of 247.076 g/mol. In

Mechanism of Action

The exact mechanism of action of 4-bromo-2-(difluoromethyl)-1-ethylbenzene is not well understood. However, it is believed to act by inhibiting the activity of protein tyrosine kinases. This inhibition leads to the disruption of cell signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-(difluoromethyl)-1-ethylbenzene are not well documented. However, studies have shown that it has the potential to inhibit the activity of protein tyrosine kinases, which can have significant effects on cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-(difluoromethyl)-1-ethylbenzene in lab experiments is its ability to act as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers if proper safety measures are not taken.

Future Directions

There are several future directions for the use of 4-bromo-2-(difluoromethyl)-1-ethylbenzene in scientific research. One area of interest is the development of novel inhibitors of protein tyrosine kinases using this compound as a building block. Another potential application is the synthesis of new compounds for use in drug discovery. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 4-bromo-2-(difluoromethyl)-1-ethylbenzene involves the reaction of 1-ethyl-2-(difluoromethyl)benzene with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 4-bromo-2-(difluoromethyl)-1-ethylbenzene.

Scientific Research Applications

4-bromo-2-(difluoromethyl)-1-ethylbenzene has shown potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of novel inhibitors of protein tyrosine kinases, which are enzymes that play a crucial role in cell signaling and are implicated in various diseases such as cancer.

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKGFSLZSJMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)-1-ethylbenzene

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